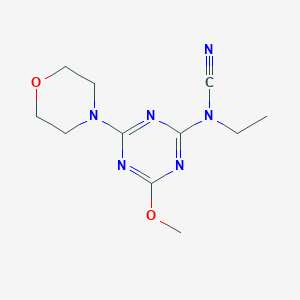![molecular formula C18H25F2N3O2 B5349112 4-(2,4-difluoro-3-methoxybenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5349112.png)
4-(2,4-difluoro-3-methoxybenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-difluoro-3-methoxybenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane, also known as DMU-212, is a novel compound with potential therapeutic applications. DMU-212 belongs to the class of spirocyclic compounds and has been synthesized through a multistep process.
Mécanisme D'action
4-(2,4-difluoro-3-methoxybenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane exerts its neuroprotective effects through multiple mechanisms of action. It can inhibit the aggregation of amyloid-beta peptides by binding to the beta-sheet structure of the peptide and preventing its self-assembly into toxic oligomers. This compound can also activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes, and reduce the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, and reduce the levels of lipid peroxidation and protein carbonylation, which are markers of oxidative stress. This compound can also reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, and inhibit the activation of microglia and astrocytes, which are involved in neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,4-difluoro-3-methoxybenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane has several advantages for lab experiments. It is stable under physiological conditions and can penetrate the blood-brain barrier, making it suitable for in vivo studies. This compound has also been shown to have low toxicity and high selectivity for amyloid-beta peptides, making it a promising candidate for therapeutic development. However, this compound has some limitations, including its limited solubility in aqueous solutions and potential off-target effects on other proteins.
Orientations Futures
4-(2,4-difluoro-3-methoxybenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane has several potential future directions for research. It can be further investigated for its therapeutic potential in other neurological disorders, such as Huntington's disease and multiple sclerosis. This compound can also be modified to improve its solubility and selectivity, and to optimize its pharmacokinetic properties. Furthermore, this compound can be used as a tool compound to investigate the mechanisms of amyloid-beta aggregation and neuroinflammation, and to identify new drug targets for neurological disorders.
Méthodes De Synthèse
4-(2,4-difluoro-3-methoxybenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane has been synthesized through a multistep process involving the reaction of 2,4-difluoro-3-methoxybenzoyl chloride with 1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane. The reaction mixture is then subjected to various purification steps, including column chromatography and recrystallization, to obtain the final product. The synthesis method has been optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
4-(2,4-difluoro-3-methoxybenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective properties and can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This compound has also been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation.
Propriétés
IUPAC Name |
(2,4-difluoro-3-methoxyphenyl)-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F2N3O2/c1-21-8-6-18(7-9-21)12-23(11-10-22(18)2)17(24)13-4-5-14(19)16(25-3)15(13)20/h4-5H,6-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWUDDLCEZAMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CN(CCN2C)C(=O)C3=C(C(=C(C=C3)F)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 4,4'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-5,2-furandiyl)]dibenzoate](/img/structure/B5349029.png)

![[3-(3-methoxybenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5349047.png)
![3-hydroxy-3-{[(2-hydroxyethyl)(methyl)amino]methyl}-1-(2-phenylethyl)piperidin-2-one](/img/structure/B5349054.png)
![6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5349061.png)
![2-(2-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}ethyl)-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B5349062.png)

![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B5349087.png)
![1-({1-[(6'-methoxy-2,3'-bipyridin-5-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5349094.png)
![2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5349107.png)
![(3aR*,5R*,6S*,7aS*)-2-[(3-chloro-4-hydroxyphenyl)acetyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5349108.png)
![2-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5349118.png)
![(3S*,5R*)-1-(2-pyridinylmethyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5349130.png)
![2-methoxy-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5349138.png)